

2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethanol

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Abstract

This technical guide provides an in-depth overview of **2-(4-chlorophenyl)ethanol**, a versatile precursor in organic synthesis. The document details its physicochemical properties, synthesis methodologies, and key chemical transformations, including oxidation, esterification, and etherification. Emphasis is placed on its role as a crucial intermediate in the development of pharmaceuticals and agrochemicals. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for pivotal reactions, and utilizes visualizations to illustrate synthetic pathways, serving as a comprehensive resource for professionals in chemical research and drug development.

Introduction

2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an aromatic primary alcohol that serves as a significant building block in the synthesis of a variety of more complex organic molecules.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated phenyl ring, allows for a diverse range of chemical modifications. The presence of the chlorine atom at the para position influences the reactivity of both the aromatic ring and the ethyl alcohol moiety, making it a precursor of interest in the synthesis of pharmaceuticals and agrochemicals.[1] While its isomer, 1-(4-chlorophenyl)ethanol, is a well-known chiral precursor in the synthesis of prominent antihistamines like Cetirizine and Loratadine, **2-(4-chlorophenyl)ethanol** also plays a crucial role in the creation of other significant commercial compounds.[2] This guide will focus



on the synthesis, properties, and key reactions of **2-(4-chlorophenyl)ethanol** as a precursor in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **2-(4-chlorophenyl)ethanol** is essential for its application in synthesis, enabling proper handling, reaction monitoring, and structural confirmation of its derivatives.

Physical Properties

The key physical properties of **2-(4-chlorophenyl)ethanol** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ CIO	[3]
Molecular Weight	156.61 g/mol	[3]
CAS Number	1875-88-3	[3]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	125-127 °C at 12 mmHg	-
Density	1.171 g/cm ³	-
Refractive Index (n ²⁰ /D)	1.545	-
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water.	_

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for **2-(4-chlorophenyl)ethanol**, which is crucial for its identification and characterization.



Spectroscopy	Characteristic Peaks/Signals	Reference(s)
¹H NMR (CDCl₃)	δ ~7.25 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~3.85 (t, 2H, - CH ₂ OH), ~2.80 (t, 2H, Ar- CH ₂ -), ~1.60 (br s, 1H, -OH)	
¹³ C NMR (CDCl ₃)	δ ~137.0 (Ar-C), ~132.0 (Ar-C-Cl), ~130.0 (Ar-CH), ~128.5 (Ar-CH), ~63.0 (-CH ₂ OH), ~38.0 (Ar-CH ₂ -)	[4]
IR (Infrared)	~3350 cm ⁻¹ (O-H stretch, broad), ~3020 cm ⁻¹ (Ar C-H stretch), ~2940 cm ⁻¹ (Aliphatic C-H stretch), ~1490 cm ⁻¹ (Ar C=C stretch), ~1050 cm ⁻¹ (C- O stretch), ~820 cm ⁻¹ (p- substituted Ar C-H bend)	[5][6]
Mass Spectrometry (MS)	m/z 156 (M+), 125 ([M- CH ₂ OH]+), 91, 77	[1]

Synthesis of 2-(4-Chlorophenyl)ethanol

2-(4-Chlorophenyl)ethanol can be synthesized through various routes, with a common and scalable method involving the reduction of a 4-chlorophenylacetic acid derivative. A detailed multi-step synthesis starting from the readily available 4-chloroacetophenone is outlined below.

Synthetic Workflow



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Figure 1: Synthetic pathway to 2-(4-Chlorophenyl)ethanol.



Experimental Protocol: Synthesis from 4-Chloroacetophenone

This protocol details a three-step synthesis of **2-(4-chlorophenyl)ethanol** from 4-chloroacetophenone.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler Reaction)

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (23.6 mL, 271.2 mmol), 4chloroacetophenone (12.0 g, 78 mmol), and sulfur powder (4.0 g, 124.8 mmol).
- Reaction Conditions: Heat the mixture to reflux at approximately 127 °C and maintain for 5 hours.
- Work-up: Cool the reaction mixture to room temperature. Add 200 mL of ethyl acetate and stir for 30 minutes.
- Isolation: Filter the resulting solid, wash with a small amount of cold ethyl acetate, and dry to obtain 1-(4-chlorophenyl)-2-morpholinoethanethione as a light yellow solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-Chlorophenylacetic Acid (Hydrolysis)

- Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve the crude 1-(4-chlorophenyl)-2-morpholinoethanethione from the previous step in 160 mL of 50% aqueous ethanol.
- Reaction Conditions: Add potassium hydroxide (11.2 g, 200 mmol) to the solution and heat the mixture to reflux for 24 hours.
- Work-up and Isolation: Cool the reaction mixture to room temperature and add 140 mL of water. Adjust the pH to 7 with 6N hydrochloric acid and filter off any precipitated solid.
 Continue to acidify the filtrate to pH 2 with 6N hydrochloric acid, which will precipitate the product. Filter the white solid, wash the filter cake with water (2 x 60 mL), and dry to yield 4-chlorophenylacetic acid. A typical yield for this step is around 69%.



Step 3: Reduction of 4-Chlorophenylacetic Acid

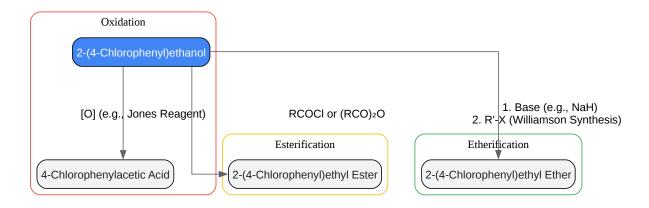
- Reaction Setup: To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere,
 add 100 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice-salt bath.
- Addition of Reagents: Carefully add sodium borohydride (4.4 g, 115.6 mmol), followed by the 4-chlorophenylacetic acid (9.2 g, 54 mmol) from the previous step. Stir the suspension for 10 minutes.
- Iodine Addition: Prepare a solution of iodine (13.72 g, 54 mmol) in 80 mL of anhydrous THF.
 Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- Reaction Progression: After the addition is complete, allow the reaction to proceed for 1 hour at 0-10 °C, then warm to room temperature and stir for an additional hour.
- Quenching and Work-up: Slowly add 60 mL of methanol dropwise to the reaction mixture.
 After stirring for 10 minutes, remove the solvents under reduced pressure. To the residue, add 160 mL of 20% aqueous potassium hydroxide solution and stir for 30 minutes.
- Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 80 mL). Combine the organic layers, wash with saturated brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **2-(4-chlorophenyl)ethanol** as a colorless liquid. This reduction typically proceeds with a high yield of approximately 95%.

2-(4-Chlorophenyl)ethanol as a Precursor in Organic Synthesis

The hydroxyl group of **2-(4-chlorophenyl)ethanol** is a key site for a variety of chemical transformations, allowing for its use as a versatile precursor.

Key Reactions and Transformations





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Figure 2: Major synthetic transformations of 2-(4-Chlorophenyl)ethanol.

Oxidation to 4-Chlorophenylacetic Acid

The primary alcohol functional group of **2-(4-chlorophenyl)ethanol** can be readily oxidized to the corresponding carboxylic acid, 4-chlorophenylacetic acid, a valuable intermediate in its own right.

Experimental Protocol: Jones Oxidation

- Reagent Preparation (Jones Reagent): In a flask, dissolve chromium trioxide (26.7 g, 267 mmol) in concentrated sulfuric acid (23 mL), and then carefully dilute with distilled water to a total volume of 100 mL.
- Reaction Setup: Dissolve **2-(4-chlorophenyl)ethanol** (10.0 g, 63.8 mmol) in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. The reaction is exothermic, and the color will change from orange to green.



- Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Once complete, add isopropanol to quench any excess oxidant.
- Isolation and Purification: Filter the reaction mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure to remove the acetone. The resulting aqueous residue is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-chlorophenylacetic acid. The crude product can be purified by recrystallization. While specific yields for this exact substrate are not widely reported, Jones oxidations of primary alcohols to carboxylic acids generally proceed in high yields.[7]

Esterification

2-(4-Chlorophenyl)ethanol can be converted to its corresponding esters through reaction with carboxylic acids or, more efficiently, with acid chlorides or anhydrides.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethyl Acetate

- Reaction Setup: In a round-bottom flask, dissolve 2-(4-chlorophenyl)ethanol (5.0 g, 31.9 mmol) in 20 mL of dichloromethane. Add pyridine (3.1 mL, 38.3 mmol).
- Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride (3.3 mL, 35.1 mmol) dropwise.
- Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure to obtain 2-(4-chlorophenyl)ethyl acetate. Further purification can be
 achieved by distillation or column chromatography. This type of esterification generally
 proceeds with good to excellent yields.

Etherification



The Williamson ether synthesis is a classic and effective method for converting alcohols to ethers. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethyl Methyl Ether

- Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% in mineral oil, 1.4 g, 35 mmol) in 50 mL of anhydrous THF.
- Alkoxide Formation: Cool the suspension to 0 °C and add a solution of 2-(4-chlorophenyl)ethanol (5.0 g, 31.9 mmol) in 20 mL of anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 mL, 35.1 mmol) dropwise.
- Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Carefully quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-(4-chlorophenyl)ethyl methyl ether. Yields for Williamson ether synthesis are typically in the range of 50-95%.[8]

Applications in Drug Development and Agrochemicals

2-(4-Chlorophenyl)ethanol serves as a key intermediate in the synthesis of various biologically active compounds.

Agrochemicals: Fenpropimorph

2-(4-Chlorophenyl)ethanol is a precursor in some synthetic routes to the fungicide Fenpropimorph. Fenpropimorph is used to control a variety of fungal diseases in cereals.[9]



The synthesis involves the conversion of **2-(4-chlorophenyl)ethanol** to a suitable leaving group, which is then reacted with 2,6-dimethylmorpholine.

Pharmaceuticals: Etolorex

2-(4-Chlorophenyl)ethanol is structurally related to precursors for the anorectic drug Etolorex. The synthesis of Etolorex involves the reaction of chlorphentermine with 2-chloroethanol, a closely related chloro-functionalized ethanol.[10] This highlights the utility of the chlorophenethyl alcohol scaffold in the development of central nervous system stimulants.

PROTACs

2-(4-Chlorophenyl)ethanol has been identified as a potential linker for Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that induce the degradation of target proteins and are a promising new modality in drug discovery.

Conclusion

2-(4-Chlorophenyl)ethanol is a valuable and versatile precursor in organic synthesis, with demonstrated applications in the preparation of agrochemicals and as a structural motif in pharmaceuticals. Its straightforward synthesis and the reactivity of its hydroxyl group allow for a wide range of chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a practical resource for chemists engaged in the design and synthesis of complex organic molecules. The continued exploration of derivatives of **2-(4-chlorophenyl)ethanol** is likely to lead to the discovery of new biologically active compounds with potential therapeutic and agricultural applications.

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